![molecular formula C20H21N7O B14963481 4-amino-N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B14963481.png)
4-amino-N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide
Description
4-amino-N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide is a complex organic compound with a pyrimidine core
Properties
Molecular Formula |
C20H21N7O |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-amino-N-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H21N7O/c21-18-16(19(28)24-15-6-2-1-3-7-15)14-23-20(25-18)27-12-10-26(11-13-27)17-8-4-5-9-22-17/h1-9,14H,10-13H2,(H,24,28)(H2,21,23,25) |
InChI Key |
YGQOFQLPAZMPFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C(=N3)N)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine and phenyl groups. Common reagents include pyridine, piperazine, and various amines. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s properties.
Substitution: This reaction can introduce new functional groups, potentially enhancing the compound’s activity or specificity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups, such as halogens or alkyl groups.
Scientific Research Applications
4-amino-N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated as a potential therapeutic agent, particularly as a kinase inhibitor for treating cancers and other diseases.
Mechanism of Action
The mechanism of action of 4-amino-N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as kinases. By binding to these targets, the compound can inhibit their activity, leading to downstream effects on cellular processes. This inhibition can disrupt signaling pathways involved in cell growth, differentiation, and survival, making it a potential therapeutic agent for diseases like cancer.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known kinase inhibitor used to treat chronic myelogenous leukemia.
Dasatinib: Another kinase inhibitor with broader activity against multiple kinases.
Nilotinib: A more selective kinase inhibitor with improved efficacy and safety profiles.
Uniqueness
4-amino-N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide is unique due to its specific structure, which allows for selective inhibition of certain kinases. This selectivity can lead to fewer off-target effects and improved therapeutic outcomes compared to other kinase inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.